3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE
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Overview
Description
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE is a complex organic compound with the molecular formula C25H16N2O3. It is characterized by the presence of an isoindole ring and a naphthyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole ring.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE involves its interaction with specific molecular targets. The isoindole ring can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYL-N-(2-NAPHTHYL)PENTANAMIDE: Similar structure but with a methyl group, affecting its reactivity and applications.
3-{4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}-N-(2-NAPHTHYL)BENZAMIDE:
Uniqueness
3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANAMIDE is unique due to its specific combination of the isoindole ring and naphthyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-19(22-16-10-9-14-5-1-2-6-15(14)13-16)11-12-23-20(25)17-7-3-4-8-18(17)21(23)26/h1-10,13H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPAICSKOXEROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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